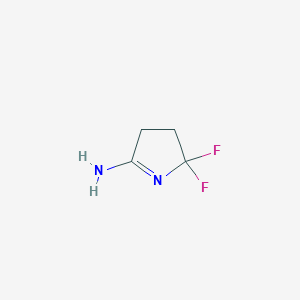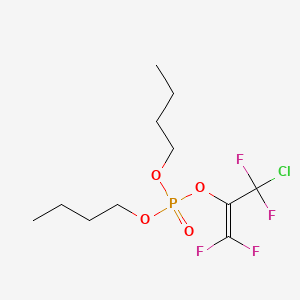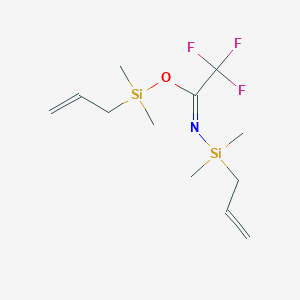
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine is a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole precursor with a fluorinating agent under controlled conditions. For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing fluorine atoms.
Substitution: Substituted derivatives with various functional groups replacing fluorine atoms.
Applications De Recherche Scientifique
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzymatic activity or receptor binding, resulting in various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyrrol-5-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-carboxylic acid: Contains a carboxylic acid group, which can alter its reactivity and biological activity.
2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-ol:
Uniqueness
The presence of two fluorine atoms in 2,2-Difluoro-3,4-dihydro-2H-pyrrol-5-amine imparts unique properties such as increased stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H6F2N2 |
|---|---|
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
5,5-difluoro-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C4H6F2N2/c5-4(6)2-1-3(7)8-4/h1-2H2,(H2,7,8) |
Clé InChI |
DONNMTTUABUUDN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N=C1N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)



![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)


![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)


![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)
